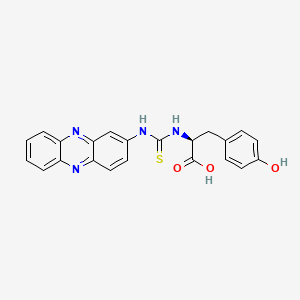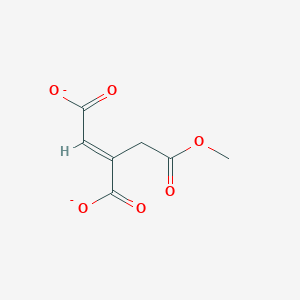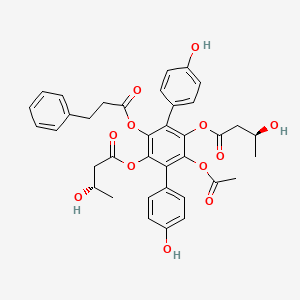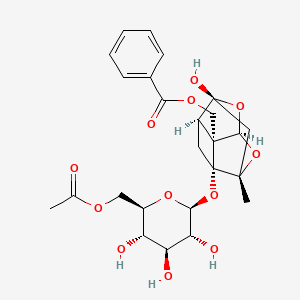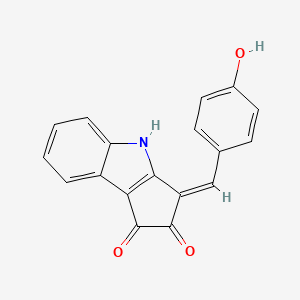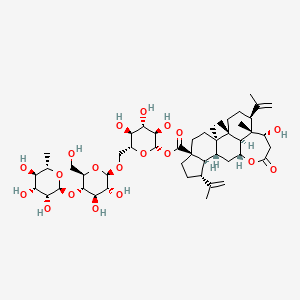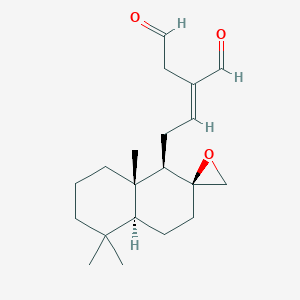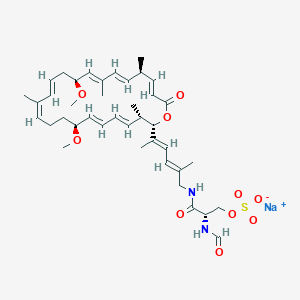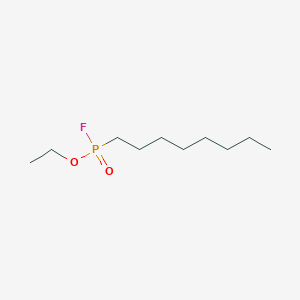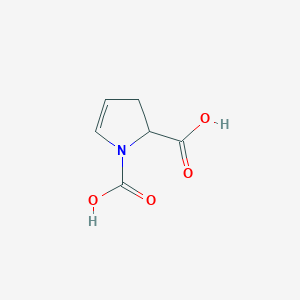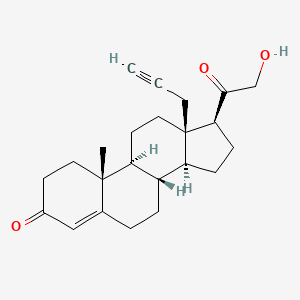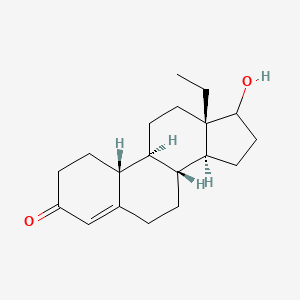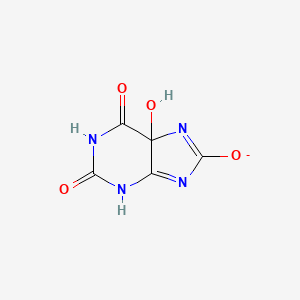![molecular formula C28H39N3O2 B1257589 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1257589.png)
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SNC80 is a non-peptide compound that acts as a highly selective agonist for the delta-opioid receptor. It was discovered in 1994 and has since been primarily used in scientific research. SNC80 is known for its analgesic, antidepressant, and anxiolytic effects, although its medical use is limited due to the risk of convulsions at high doses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SNC80 involves multiple steps, starting with the preparation of the piperazine ring. The key intermediate is 4-allyl-2,5-dimethylpiperazine, which is then reacted with 3-methoxybenzyl chloride to form the corresponding benzylpiperazine. This intermediate is further reacted with diethylcarbamoyl chloride to yield SNC80 .
Industrial Production Methods: While specific industrial production methods for SNC80 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as alkylation, acylation, and purification through high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Análisis De Reacciones Químicas
Types of Reactions: SNC80 undergoes various chemical reactions, including:
Oxidation: SNC80 can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert SNC80 to its corresponding amines.
Substitution: SNC80 can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: N-oxides of SNC80.
Reduction: Amines derived from SNC80.
Substitution: Various substituted derivatives of SNC80.
Aplicaciones Científicas De Investigación
SNC80 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the delta-opioid receptor.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential analgesic, antidepressant, and anxiolytic properties.
Mecanismo De Acción
SNC80 exerts its effects by selectively activating the delta-opioid receptor. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. SNC80 also selectively activates heteromeric mu-delta opioid receptors, contributing to its analgesic and antidepressant effects .
Comparación Con Compuestos Similares
SNC86: A derivative of SNC80 with a hydroxyl group at the 3-position of the benzylic ring. It is more potent and efficacious than SNC80.
SNC162: Another derivative with a phenyl group at the 3-position, showing reduced potency compared to SNC80.
Uniqueness of SNC80: SNC80 is unique due to its high selectivity for the delta-opioid receptor and its ability to produce significant analgesic and antidepressant effects. its use is limited by the risk of convulsions at high doses, a limitation not as pronounced in some of its derivatives .
Propiedades
Fórmula molecular |
C28H39N3O2 |
|---|---|
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27?/m0/s1 |
Clave InChI |
KQWVAUSXZDRQPZ-QNWUEUMSSA-N |
SMILES isomérico |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3C[C@@H](N(C[C@H]3C)CC=C)C |
SMILES canónico |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C |
Sinónimos |
4-(alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide SNC 80 SNC-80 SNC80 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)
